3-{3-[2-(2-Hydroxyethyl)piperidyl]-3-oxopropyl}-5-[(4-methoxyphenyl)methylene]-1,3-thiazolidine-2,4-dione
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Overview
Description
3-{3-[2-(2-Hydroxyethyl)piperidyl]-3-oxopropyl}-5-[(4-methoxyphenyl)methylene]-1,3-thiazolidine-2,4-dione is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[2-(2-Hydroxyethyl)piperidyl]-3-oxopropyl}-5-[(4-methoxyphenyl)methylene]-1,3-thiazolidine-2,4-dione involves multiple steps, each requiring specific reagents and conditions. One common approach is to start with the preparation of the piperidyl and thiazolidine moieties separately, followed by their coupling.
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Piperidyl Moiety Synthesis: : The piperidyl group can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts . This reaction typically occurs in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
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Thiazolidine Moiety Synthesis: : The thiazolidine ring can be formed through the reaction of a thiol with a carbonyl compound under acidic conditions .
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Coupling Reaction: : The final step involves coupling the piperidyl and thiazolidine moieties. This can be achieved through a condensation reaction, often facilitated by a dehydrating agent such as DCC (N,N’-Dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-{3-[2-(2-Hydroxyethyl)piperidyl]-3-oxopropyl}-5-[(4-methoxyphenyl)methylene]-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like NaBH4 (Sodium borohydride).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: NaBH4 in methanol at 0°C.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like K2CO3 (Potassium carbonate).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
3-{3-[2-(2-Hydroxyethyl)piperidyl]-3-oxopropyl}-5-[(4-methoxyphenyl)methylene]-1,3-thiazolidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a drug candidate due to its unique structure and functional groups.
Materials Science: It can be used in the development of new materials with specific properties, such as polymers or nanomaterials.
Biological Studies: The compound can be used to study biological pathways and interactions due to its potential bioactivity.
Mechanism of Action
The mechanism of action of 3-{3-[2-(2-Hydroxyethyl)piperidyl]-3-oxopropyl}-5-[(4-methoxyphenyl)methylene]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The piperidyl group can interact with neurotransmitter receptors, while the thiazolidine ring can interact with enzymes involved in metabolic pathways . These interactions can modulate biological processes, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds such as piperidine and its derivatives share the piperidyl moiety and are known for their biological activity.
Thiazolidine Derivatives: Compounds like thiazolidine-2,4-dione are known for their use in medicinal chemistry.
Uniqueness
3-{3-[2-(2-Hydroxyethyl)piperidyl]-3-oxopropyl}-5-[(4-methoxyphenyl)methylene]-1,3-thiazolidine-2,4-dione is unique due to the combination of the piperidyl and thiazolidine moieties in a single molecule. This unique structure allows it to interact with multiple biological targets, potentially leading to novel therapeutic applications .
Properties
Molecular Formula |
C21H26N2O5S |
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Molecular Weight |
418.5 g/mol |
IUPAC Name |
(5Z)-3-[3-[2-(2-hydroxyethyl)piperidin-1-yl]-3-oxopropyl]-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C21H26N2O5S/c1-28-17-7-5-15(6-8-17)14-18-20(26)23(21(27)29-18)12-9-19(25)22-11-3-2-4-16(22)10-13-24/h5-8,14,16,24H,2-4,9-13H2,1H3/b18-14- |
InChI Key |
VEZTWXGFZHEMCY-JXAWBTAJSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CCC(=O)N3CCCCC3CCO |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CCC(=O)N3CCCCC3CCO |
Origin of Product |
United States |
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